An In-depth Technical Guide to tert-Butyl Vinyl Ether: Chemical Properties and Structure
An In-depth Technical Guide to tert-Butyl Vinyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl vinyl ether. The information is intended for professionals in research and development who utilize vinyl ethers in their work.
Chemical Identity and Structure
Tert-butyl vinyl ether, also known as 2-methyl-2-(vinyloxy)propane or tert-butoxyethylene, is an organic compound valued for its utility in organic synthesis.[1] It serves as a versatile building block and an intermediate for functional vinyl monomers.[2]
Table 1: Structural and Identification Data for tert-Butyl Vinyl Ether
| Identifier | Value |
| IUPAC Name | 2-(ethenyloxy)-2-methylpropane |
| Synonyms | t-Butyl vinyl ether, tert-Butoxyethylene, 2-Methyl-2-(vinyloxy)propane[1][3] |
| CAS Number | 926-02-3[3] |
| Molecular Formula | C6H12O[3][4] |
| Linear Formula | (CH3)3COCH=CH2 |
| SMILES String | CC(C)(C)OC=C |
| InChI | 1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 |
| InChIKey | PGYJSURPYAAOMM-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of tert-butyl vinyl ether are summarized in the table below. It is a highly flammable liquid and should be handled with appropriate safety precautions.[3][5]
Table 2: Physicochemical Properties of tert-Butyl Vinyl Ether
| Property | Value |
| Molecular Weight | 100.16 g/mol [3] |
| Appearance | Clear colorless to light yellow liquid[3] |
| Density | 0.762 g/mL at 25 °C[2][3] |
| Boiling Point | 75-76 °C[2][3] |
| Melting Point | -112 °C[3] |
| Refractive Index | n20/D 1.398[2][3] |
| Flash Point | -17 °C (1.4 °F) - closed cup |
| Solubility | Miscible with alcohol, carbon disulfide, chloroform, and diethyl ether. Slightly miscible with water.[2][3] |
| Stability | Stable. Highly flammable. Incompatible with strong oxidizing agents. May be prone to the formation of peroxides when stored in contact with air.[2][3] |
Synthesis of tert-Butyl Vinyl Ether
A common method for the preparation of tert-butyl vinyl ether involves the reaction of tert-butyl alcohol with acetylene (B1199291) in the presence of a base.
Caption: Synthesis of tert-Butyl Vinyl Ether.
Experimental Protocol: Preparation of tert-Butyl Vinyl Ether
The following is a general procedure for the synthesis of tert-butyl vinyl ether based on a patented method.[6]
Materials:
-
tert-Butyl alcohol
-
Acetylene gas
-
Nitrogen gas
-
Potassium hydroxide (catalyst)
-
Lithium diisopropylamide (promoter)
-
1,3-dimethyl-2-imidazolidinone (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide and lithium diisopropylamide in 1,3-dimethyl-2-imidazolidinone.
-
Add tert-butyl alcohol to the mixture. The weight ratio of 1,3-dimethyl-2-imidazolidinone to tert-butyl alcohol should be between 0.05:1 and 0.1:1.[6]
-
Heat the mixture to 60-65 °C in a filler reaction tower.[6]
-
Introduce a mixture of acetylene and nitrogen gas (in a 57:43 v/v ratio) into the reaction tower.[6]
-
The reaction and distillation occur, yielding the crude tert-butyl vinyl ether product.[6]
-
Purify the crude product by rectification in a stuffing rectification column to obtain high-purity tert-butyl vinyl ether.[6]
This method is noted for producing high-purity tert-butyl vinyl ether with minimal acetal (B89532) byproducts and can be carried out at ordinary pressure.[6]
Reactivity and Applications
Tert-butyl vinyl ether is a reactive monomer and a useful intermediate in organic synthesis. Its high reactivity is attributed to the electron-rich double bond.
Electrophilic Addition Reactions
Tert-butyl vinyl ether readily undergoes electrophilic addition reactions. For example, it reacts with p-toluenesulfenyl chloride (p-TolSCl) to form 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.[7] In the presence of a Lewis acid like SnCl4, this adduct can further react with various nucleophiles such as silyl (B83357) enol ethers, allyltrimethylsilane, and other vinyl ethers to form new carbon-carbon bonds.[7]
Caption: Electrophilic Addition and C-C Bond Formation.
Use as a Protecting Group
The tert-butyl ether group can be used as a protecting group for alcohols. While direct protection using tert-butyl vinyl ether is less common, tert-butyl ethers, in general, are stable under a variety of conditions but can be removed under acidic conditions.[8]
Polymerization
Tert-butyl vinyl ether can be polymerized, and its reactivity in polymerization is influenced by the inductive effect of the tert-butyl group.[7] It can be copolymerized with other monomers, such as indene, using initiators like (-)-menthoxyaluminum dichloride to produce optically active copolymers.[7]
Spectroscopic Data
Spectroscopic methods are essential for the characterization of tert-butyl vinyl ether.
Table 3: Spectroscopic Data for tert-Butyl Vinyl Ether
| Spectroscopy | Key Features |
| ¹H NMR | Signals for the vinyl protons are expected to be in the range of other vinyl ethers. The tert-butyl group will show a characteristic singlet. |
| ¹³C NMR | Resonances for the vinylic carbons and the quaternary and methyl carbons of the tert-butyl group. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for ethers are expected. The C=C stretch of the vinyl group will also be present. |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns characteristic of the tert-butyl group and the vinyl ether moiety would be observed. |
Note: Specific spectral data should be obtained from experimental analysis or reliable spectral databases.
Safety and Handling
Tert-butyl vinyl ether is a highly flammable liquid and vapor.[1][5] It can cause skin and serious eye irritation.[5]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][5][9]
-
Use in a well-ventilated area.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
-
Wear protective gloves, clothing, eye protection, and face protection.[5][9]
-
Store in a refrigerator in a flammables area.[3]
-
Containers should be kept tightly closed in a dry and well-ventilated place.[1][5]
In case of fire:
-
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[5]
References
- 1. tert-Butyl Vinyl Ether | 926-02-3 | TCI AMERICA [tcichemicals.com]
- 2. TERT-BUTYL VINYL ETHER | 926-02-3 [chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. tert-Butyl vinyl ether [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. CN102260144B - Method for preparing tert-butyl vinyl ether compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. nj.gov [nj.gov]
